molecular formula C11H17N B126901 4-Butyl-2-methylaniline CAS No. 72072-16-3

4-Butyl-2-methylaniline

Cat. No. B126901
CAS RN: 72072-16-3
M. Wt: 163.26 g/mol
InChI Key: JTXOXRXZCAMPHL-UHFFFAOYSA-N
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Description

4-Butyl-2-methylaniline, also known as 4-Butylaniline, is a chemical compound with the molecular formula C10H15N. It is a colorless, volatile liquid with a pungent odor. 4-Butyl-2-methylaniline is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a solvent for organic reactions and as a reagent for the synthesis of other organic compounds.

Safety and Hazards

Safety information can be found in the Safety Data Sheet (SDS) for 4-Butyl-2-methylaniline .

Mechanism of Action

Target of Action

The primary target of 4-Butyl-2-methylaniline is cytochrome P450 , a group of enzymes found in human liver microsomes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

4-Butyl-2-methylaniline acts as a substrate for cytochrome P450 As a substrate, it interacts with the enzyme, leading to its transformation through a series of biochemical reactions

Biochemical Pathways

The interaction of 4-Butyl-2-methylaniline with cytochrome P450 leads to its sulfonation . This process results in the formation of 20-hete , a potent inhibitor of arachidonic acid metabolism . Arachidonic acid metabolism is a crucial biochemical pathway involved in the production of prostaglandins, which play key roles in inflammation and other physiological processes.

Pharmacokinetics

Its interaction with cytochrome p450 suggests that it undergoesmetabolic transformation in the liver . The impact of these properties on the bioavailability of 4-Butyl-2-methylaniline is currently unclear and may require further investigation.

Result of Action

The sulfonation of 4-Butyl-2-methylaniline leads to the formation of 20-hete, which inhibits arachidonic acid metabolism . This can potentially affect a range of physiological processes, including inflammation.

properties

IUPAC Name

4-butyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXOXRXZCAMPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342013
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-2-methylaniline

CAS RN

72072-16-3
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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